

Technical Support Center: NBI-35965 In Vivo Preparation

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Compound of Interest				
Compound Name:	NBI-35965			
Cat. No.:	B1676989		Get Quote	

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **NBI-35965**. Here you will find detailed information on preparing stock solutions for in vivo use, including solubility data, vehicle selection, and experimental protocols.

Solubility and Storage

Proper dissolution and storage are critical for the efficacy and reliability of in vivo experiments. **NBI-35965** hydrochloride is a water-soluble compound, which offers flexibility in vehicle selection.[1]

Solvent	Maximum Concentration	Storage Temperature (Powder)	Storage Temperature (In Solvent)
Water	100 mM	-20°C (3 years), 4°C (2 years)	-80°C (6 months), -20°C (1 month)
DMSO	100 mM	-20°C (3 years), 4°C (2 years)	-80°C (6 months), -20°C (1 month)

Note: The molecular weight of **NBI-35965** hydrochloride is 437.79 g/mol .[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when calculating concentrations.



Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the preparation of **NBI-35965** for animal studies.

Q1: My NBI-35965 hydrochloride is not fully dissolving in my chosen vehicle. What should I do?

A1: First, ensure you have not exceeded the maximum solubility for the solvent (see table above). If solubility is still an issue:

- Sonication: Use a bath sonicator to aid dissolution.
- Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
- pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but this should be done with caution to ensure the final formulation is physiologically compatible.
- Co-solvents: Consider the use of co-solvents. For example, a small amount of DMSO can be
 used to initially dissolve the compound before adding an aqueous vehicle like saline or a
 cyclodextrin solution.[3]

Q2: What is the best vehicle for oral administration of **NBI-35965**?

A2: Several vehicles can be used for oral gavage. The choice depends on the desired properties of the formulation (e.g., solution vs. suspension). Some options include:

- Aqueous Solution: Since NBI-35965 hydrochloride is water-soluble, it can be dissolved in 5% mannitol in water.[3]
- Suspensions: If a suspension is preferred or higher concentrations are needed, you can use 0.5% carboxymethyl cellulose (CMC) in water.[3] Other options include PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC.[3]

Q3: Can I use DMSO for my in vivo injection studies?



A3: While **NBI-35965** is soluble in DMSO, using 100% DMSO for injections is generally not recommended due to potential toxicity. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a vehicle suitable for injection, such as corn oil or a mixture of PEG300, Tween 80, and water.[3] For example, a 10:90 DMSO:corn oil formulation can be used.[3]

Q4: How should I prepare NBI-35965 for subcutaneous or intravenous injection?

A4: For subcutaneous (s.c.) or intravenous (i.v.) administration, a clear, sterile, and isotonic solution is required.

- Subcutaneous: **NBI-35965** has been administered subcutaneously in rats at a concentration of 20 mg/kg.[1] Given its water solubility, sterile saline can be a suitable vehicle.
- Intravenous: For i.v. administration at 10 mg/kg, a vehicle that ensures complete solubility and is well-tolerated is crucial.[4] A formulation containing a solubilizing agent like 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be prepared.[3]

Q5: How long can I store my prepared **NBI-35965** solutions?

A5: In solvent, **NBI-35965** is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] A 20% SBE- β -CD in saline solution can be stored at 4°C for one week.[3] It is always best to prepare fresh solutions for your experiments. If storage is necessary, ensure the container is tightly sealed and protected from light.

Experimental Protocols

Below are detailed methodologies for preparing **NBI-35965** solutions for various administration routes.

Protocol 1: Oral Gavage Solution (5 mg/mL in 0.5% CMC)

- Prepare the Vehicle: To prepare a 0.5% CMC solution, add 0.5 g of sodium carboxymethyl cellulose to 100 mL of deionized water. Stir until a clear solution is obtained.
- Weigh the Compound: Accurately weigh the required amount of **NBI-35965** hydrochloride. For a 5 mg/mL solution, you will need 500 mg for 100 mL of vehicle.



 Prepare the Suspension: Gradually add the weighed NBI-35965 to the 0.5% CMC solution while stirring to create a homogenous suspension.[3]

Protocol 2: Subcutaneous Injection (10 mg/mL in Saline)

- Prepare Sterile Saline: Use commercially available sterile saline (0.9% NaCl) or prepare it by dissolving 0.9 g of NaCl in 100 mL of sterile, deionized water and filtering it through a 0.22 µm filter.
- Dissolve the Compound: Weigh the required amount of NBI-35965 hydrochloride and add it to the sterile saline.
- Ensure Dissolution: Vortex or sonicate briefly until the compound is fully dissolved, resulting in a clear solution.

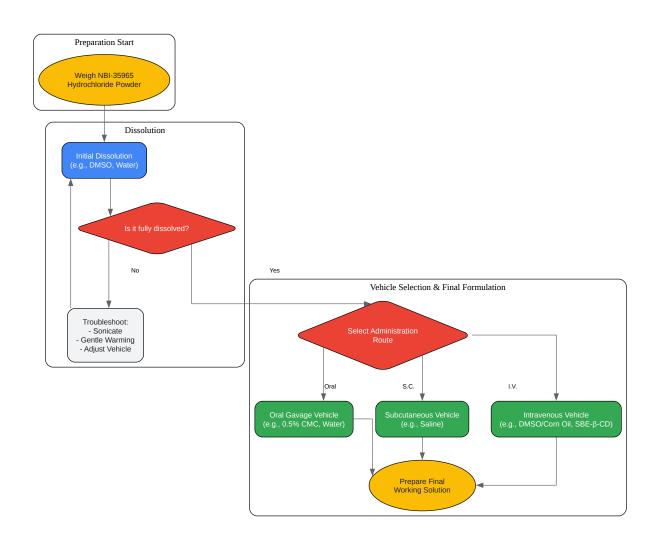
Protocol 3: Intravenous Injection (2.5 mg/mL in DMSO/Corn Oil)

- Prepare DMSO Stock: Prepare a 25 mg/mL stock solution of NBI-35965 in DMSO.[3]
- Dilute with Corn Oil: To prepare a 2.5 mg/mL working solution, take 100 μ L of the 25 mg/mL DMSO stock solution and add it to 900 μ L of corn oil.[3]
- Mix Thoroughly: Mix well to obtain a clear solution or a fine suspension ready for administration.[3]

Experimental Workflow

The following diagram illustrates the general workflow for preparing **NBI-35965** solutions for in vivo experiments.





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Caption: Workflow for **NBI-35965** in vivo solution preparation.



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